molecular formula C12H8FNO2 B7838338 2-Fluoro-3-(pyridin-4-yl)benzoic acid

2-Fluoro-3-(pyridin-4-yl)benzoic acid

Cat. No.: B7838338
M. Wt: 217.20 g/mol
InChI Key: IWUGERFAVNNAET-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pyridin-4-yl)benzoic acid is an organic compound that features a fluorine atom and a pyridine ring attached to a benzoic acid core

Properties

IUPAC Name

2-fluoro-3-pyridin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-9(8-4-6-14-7-5-8)2-1-3-10(11)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUGERFAVNNAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorine source, such as potassium fluoride, under basic conditions . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated benzoic acid .

Industrial Production Methods

Industrial production of 2-Fluoro-3-(pyridin-4-yl)benzoic acid may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • Mechanism of Action: The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. It has shown promising results in inducing cell cycle arrest and apoptosis in various cancer cell lines.
    • Case Study Data:
      Cell LineIC50 (µM)
      A549 (Lung)2.5
      MCF-7 (Breast)3.0
      HCT-116 (Colon)1.8
    In vitro studies indicate that 2-Fluoro-3-(pyridin-4-yl)benzoic acid exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties
    • The compound has demonstrated the ability to inhibit TNF-alpha release in response to inflammatory stimuli, indicating potential use in treating inflammatory diseases.
    • IC50 Value: Approximately 0.5 µM in assays measuring TNF-alpha inhibition .

Materials Science

  • Coordination Polymers
    • Research has explored the use of this compound in the synthesis of luminescent coordination polymers. These materials exhibit unique magnetic and electronic properties that can be utilized in advanced material applications.
    • A notable study reported the synthesis of d10 metal coordination polymers using this compound, highlighting its role as a ligand that stabilizes metal centers .

Agrochemicals

  • Pesticide Development
    • The compound serves as a building block for developing agrochemicals, particularly herbicides and fungicides. Its fluorinated structure enhances biological activity and selectivity towards target pests.
    • Case studies indicate improved efficacy when used in formulations targeting specific plant pathogens, showcasing its potential as a lead compound in agrochemical research .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The pyridine ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(pyridin-3-yl)benzoic acid
  • 3-Fluoro-4-(pyridin-2-yl)benzoic acid
  • 2-Fluoro-3-(pyridin-2-yl)benzoic acid

Uniqueness

2-Fluoro-3-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Biological Activity

2-Fluoro-3-(pyridin-4-yl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in enzyme inhibition and as a pharmacological tool in various biochemical assays. The presence of the fluorine atom enhances its lipophilicity and binding affinity, making it a valuable candidate for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H8FNO2\text{C}_{11}\text{H}_{8}\text{F}\text{N}\text{O}_{2}

This structure includes:

  • A benzoic acid moiety
  • A pyridine ring substituted at the 4-position
  • A fluorine atom at the 2-position of the benzoic acid

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The fluorine substitution is known to enhance binding affinity, which can lead to modulation of enzymatic activity. This compound has been studied for its role as a potential inhibitor of various kinases, including GRK (G protein-coupled receptor kinases), which are crucial in numerous signaling pathways.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition :
    • It has been shown to inhibit specific kinases, which play significant roles in cellular signaling and disease progression.
    • For example, studies have demonstrated that modifications in the structure can lead to increased selectivity and potency against GRK1, GRK2, and GRK5 .
  • Antimicrobial Activity :
    • Compounds with similar structures have been reported to exhibit antibacterial properties, particularly against Gram-negative bacteria. The presence of a pyridine moiety often enhances these activities .
  • Anticancer Potential :
    • Fluorinated compounds are being explored for their anticancer properties, with some studies suggesting that they may induce apoptosis through mechanisms similar to established chemotherapeutics like cisplatin .

Case Studies and Research Findings

A number of studies have focused on the biological evaluation of fluorinated benzoic acids, including this compound:

StudyFindings
Tokumaru et al. (2016)Highlighted the potential of fluorinated compounds as kinase inhibitors with promising selectivity profiles .
Wang et al. (2022)Discussed the antibacterial activities associated with pyridine derivatives, suggesting that similar compounds could exhibit enhanced therapeutic effects .
Recent InvestigationsOngoing research into fluorinated ligands has shown their relevance in the design of metallodrugs, indicating a broader application scope for compounds like this compound .

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